

Spectroscopic Profile of 2-Bromopropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Bromopropiophenone

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromopropiophenone (CAS No. 2114-00-3), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral analysis, experimental protocols, and a structured presentation of data to facilitate its use in research and quality control.

Note on Isomer Nomenclature: It is important to clarify that the data presented herein pertains to 2-Bromopropiophenone, where the bromine atom is substituted on the alpha-carbon of the propiophenone backbone. This compound is sometimes colloquially referred to as α -bromopropiophenone. The isomeric compound, **2'-Bromopropiophenone** (CAS No. 62403-86-5), features the bromine atom on the ortho (2') position of the phenyl ring and exhibits a different spectroscopic profile. This guide focuses exclusively on the former, more commonly utilized isomer.

Chemical Structure and Properties

2-Bromopropiophenone is a halogenated ketone with the following chemical structure:

IUPAC Name: 2-bromo-1-phenylpropan-1-one[1] Molecular Formula: C₉H₉BrO[1] Molecular Weight: 213.07 g/mol [1] CAS Number: 2114-00-3[1]

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromopropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-Bromopropiophenone are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromopropiophenone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9 - 8.1	Multiplet	2H	Aromatic (ortho-protons)
~7.4 - 7.6	Multiplet	3H	Aromatic (meta- and para-protons)
5.31	Quartet	1H	CH-Br
1.89	Doublet	3H	CH ₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromopropiophenone

Chemical Shift (δ) ppm	Assignment
193.8	C=O (Ketone)
134.4	Aromatic (ipso-Carbon)
133.8	Aromatic (para-Carbon)
128.9	Aromatic (ortho-Carbons)
128.8	Aromatic (meta-Carbons)
43.1	CH-Br
21.5	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 2-Bromopropiophenone are summarized in the following table.

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromopropiophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~2980, ~2930	Weak	Aliphatic C-H stretch
~1685	Strong	C=O stretch (Aryl ketone)
~1595, ~1450	Medium	C=C stretch (Aromatic ring)
~1220	Strong	C-C(=O)-C stretch and bending
~690, ~750	Strong	C-H out-of-plane bending (Monosubstituted benzene)
~650	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of 2-Bromopropiophenone are listed below.

Table 4: Mass Spectrometry Data for 2-Bromopropiophenone

m/z	Relative Intensity	Assignment
212/214	Moderate	$[M]^+$, Molecular ion peak (presence of Br isotopes)
183/185	Low	$[M - C_2H_5]^+$
134	Low	$[M - Br]^+$
105	High	$[C_6H_5CO]^+$ (Benzoyl cation)
77	High	$[C_6H_5]^+$ (Phenyl cation)
51	Medium	$[C_4H_3]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: A sample of 2-Bromopropiophenone (5-10 mg for 1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer. For the referenced data, a Varian A-60 for 1H NMR and a Varian CFT-20 for ^{13}C NMR were mentioned.[1][2]
- Acquisition Parameters (1H NMR):
 - Pulse sequence: Standard single-pulse sequence.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- Acquisition Parameters (^{13}C NMR):

- Pulse sequence: Proton-decoupled single-pulse sequence.
- Number of scans: 1024-4096.
- Relaxation delay: 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

FT-IR Spectroscopy

- Sample Preparation: A drop of neat 2-Bromopropiophenone is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Acquisition Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Processing: A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.

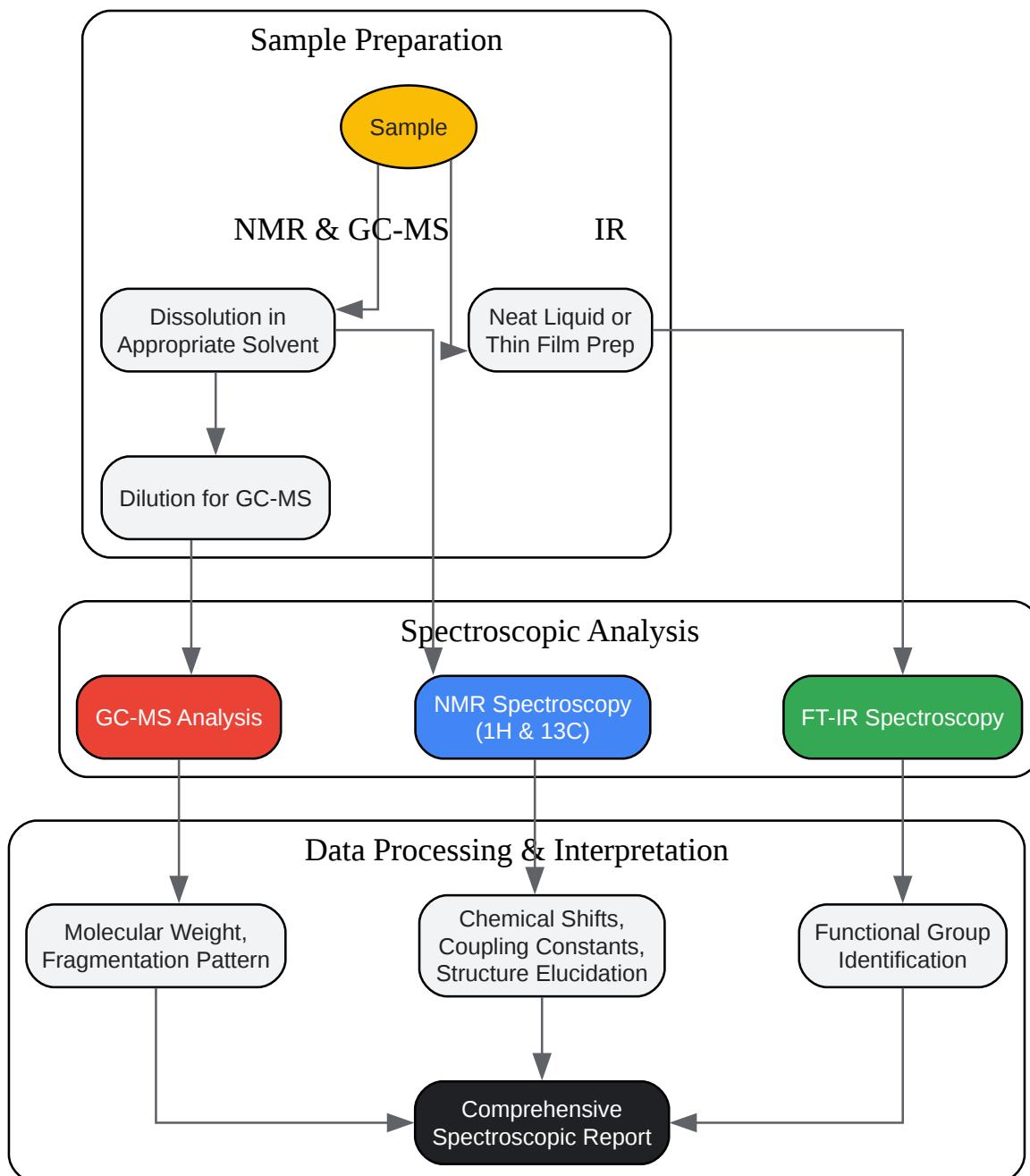
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of 2-Bromopropiophenone is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
- Injector temperature: 250 °C.
- Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Carrier gas: Helium.
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: Scan from m/z 40 to 300.
- Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to 2-Bromopropiophenone. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Bromopropiophenone.

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Caption: Workflow for the Spectroscopic Analysis of 2-Bromopropiophenone.

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References

- 1. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
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